molecular formula C21H20N4O2S B2396237 N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1008473-61-7

N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2396237
CAS No.: 1008473-61-7
M. Wt: 392.48
InChI Key: PDYJKTGGEDRNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Its primary research value lies in investigating the role of Toll-like receptor (TLR) and IL-1 receptor signaling pathways in inflammatory and autoimmune diseases, as well as in oncology. By targeting the kinase activity of IRAK4, this compound effectively blocks downstream NF-κB and MAPK signaling, thereby modulating the production of pro-inflammatory cytokines. This mechanism makes it a valuable tool for studying conditions like rheumatoid arthritis, lupus, and myeloid malignancies, particularly in models of MyD88-mutant cancers where chronic IRAK4 activation drives cell survival. The imidazoquinazolinone core structure of this molecule is designed for high kinase selectivity and potent cellular activity, providing researchers with a precise pharmacological agent to dissect IRAK4-dependent signaling cascades and evaluate potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-9-16(13(2)10-12)23-18(26)11-28-21-24-17-7-5-4-6-15(17)19-22-14(3)20(27)25(19)21/h4-10,14H,11H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYJKTGGEDRNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}OS
  • Molecular Weight : 318.41 g/mol

The compound features a thioacetamide moiety linked to an imidazoquinazoline derivative, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that related compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on thiadiazole derivatives have demonstrated activity against various microorganisms, including Staphylococcus aureus and Candida albicans using disk diffusion methods .

CompoundMicroorganismActivity
Thiadiazole 1Staphylococcus aureusInhibition observed
Thiadiazole 2Candida albicansModerate inhibition

Antitumor Activity

The compound's potential as an antitumor agent is supported by studies on related imidazoquinazoline derivatives. For example, certain analogs have shown selective cytotoxicity against human tumor cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) indicates that modifications to the side chains can enhance antitumor efficacy .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various imidazoquinazoline derivatives:

  • Cell Lines Tested : KB, DLD, NCI-H661, Hepa
  • Results : Derivatives exhibited IC50 values ranging from 10 µM to 50 µM.

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Topoisomerase II : Some derivatives have been shown to inhibit this enzyme more effectively than standard chemotherapeutics like etoposide.
  • DNA Interaction : Molecular docking studies suggest that these compounds can form stable complexes with DNA, disrupting replication processes .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds similar to N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibit notable antitumor properties. For instance, studies have shown that certain imidazoquinazoline derivatives possess selective cytotoxicity against various cancer cell lines. These compounds may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Similar derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action often involves disrupting the microbial cell wall or interfering with metabolic pathways essential for microbial survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study demonstrated its potential in reducing tumor volume in xenograft models of breast cancer.
  • Another investigation reported significant antimicrobial activity at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. This includes:

  • Optimization of its chemical structure to enhance potency and selectivity.
  • Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanistic Studies

Further investigations into the molecular mechanisms underlying its action could provide insights into its role in various biological processes and potentially lead to the discovery of new therapeutic targets.

Comparison with Similar Compounds

Compound 1 : N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide

  • Key Differences :
    • Replaces the imidazoquinazoline core with a benzo[g]quinazoline system.
    • Introduces a 4-sulfamoylphenyl substituent at position 3 of the quinazoline ring.
  • Synthesis : Yield of 77%, comparable to typical yields for thioacetamide derivatives .

Compound 2 : N'-Substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

  • Key Differences :
    • Substitutes the imidazoquinazoline with a 1,2,4-triazole-thiophene hybrid.
    • Replaces the acetamide group with acetohydrazide.
  • Activity : Triazole-thiophene derivatives exhibit antimicrobial properties, suggesting that heterocyclic core modifications significantly influence bioactivity .

Compounds with Shared Substituents

Compound 3 : Mefluidide (N-(2,4-dimethylphenyl)acetamide derivative)

  • Key Similarity : Contains the 2,4-dimethylphenylacetamide backbone.

Compound 4 : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

  • Key Similarity : Shares the thioacetamide linker but incorporates pyrazole-triazole motifs.
  • Synthesis : Demonstrated adaptability in functional group substitutions, highlighting the versatility of thioacetamide-based synthesis .

Discussion of Structural-Activity Relationships (SAR)

  • Heterocyclic Core : The imidazoquinazoline system in the target compound may offer enhanced metabolic stability compared to triazole or pyrazole derivatives due to its fused aromatic structure .
  • Substituent Effects : The 2,4-dimethylphenyl group is associated with pesticidal activity in analogs like mefluidide, suggesting possible agrochemical utility . Conversely, sulfamoyl or triazole-thiophene groups correlate with antimicrobial or anticancer effects in other derivatives .
  • Thioacetamide Linker : This moiety is critical for molecular interactions, such as hydrogen bonding or enzyme inhibition, as seen in Compound 1’s reported bioactivity .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of parameters:
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
  • Catalysts/Reagents : Sodium hydroxide or potassium carbonate facilitates nucleophilic substitutions , while hydrogen peroxide oxidation ensures intermediate stability .
  • Temperature : Reflux conditions (e.g., 80–100°C) optimize coupling reactions .
  • Characterization : Monitor purity via TLC/HPLC and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the imidazoquinazoline core (e.g., 6.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.0–3.0 ppm for methyl groups) .
  • Mass Spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or kinase enzymes via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethylphenyl with fluorophenyl or methoxyphenyl) and compare activities .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate thioacetamide or imidazoquinazoline moieties with activity .
  • Data Analysis : Employ multivariate regression to quantify contributions of lipophilicity (logP) and electronic effects (Hammett σ) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis assays vs. cell viability assays) .

Q. What in silico methods predict interactions between this compound and biological targets (e.g., proteins, DNA)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or topoisomerase II, focusing on hydrogen bonds with the quinazoline core .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .
  • QSAR Modeling : Train models on datasets of analogs to predict ADMET properties and optimize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.